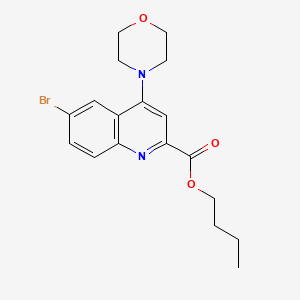

Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate

描述

Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is a quinoline derivative characterized by a bromine atom at position 6, a morpholino group at position 4, and a butyl ester moiety at position 2. Quinoline scaffolds are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile functionalization. The bromine atom may serve as a site for further cross-coupling reactions, making this compound a valuable intermediate in synthetic chemistry.

属性

IUPAC Name |

butyl 6-bromo-4-morpholin-4-ylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O3/c1-2-3-8-24-18(22)16-12-17(21-6-9-23-10-7-21)14-11-13(19)4-5-15(14)20-16/h4-5,11-12H,2-3,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLLSRRRDZVSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate typically involves the following steps:

Morpholine Substitution: The substitution of a hydrogen atom with a morpholine group.

Esterification: The formation of the butyl ester from the carboxylic acid group.

The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for cost, efficiency, and safety .

化学反应分析

Types of Reactions

Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

科学研究应用

Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies of enzyme interactions and protein-ligand binding.

Medicine: As a potential lead compound for drug development.

Industry: In the development of new materials and chemical processes.

作用机制

The mechanism of action of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Table 1: Comparative Analysis of Quinoline Carboxylate Derivatives

Key Observations:

Substituent Effects: The morpholino group in the target compound (vs. The butyl ester at position 2 (vs. ethyl or aromatic esters) may increase lipophilicity, influencing membrane permeability in biological systems.

Reactivity: Bromine at position 6 is a common feature across all analogues, enabling Suzuki-Miyaura or Ullmann coupling reactions. However, steric hindrance from the morpholino group in the target compound could slow down nucleophilic substitution compared to less bulky substituents (e.g., methyl in ).

生物活性

Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its synthesis, pharmacological properties, and biological mechanisms.

Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate has the following chemical characteristics:

- Molecular Formula : C18H21BrN2O3

- Molecular Weight : 396.28 g/mol

- CAS Number : 887589-60-8

- Structure : The compound features a quinoline core substituted with a bromine atom and a morpholine group, which is crucial for its biological activity.

Synthesis

The synthesis of butyl 6-bromo-4-morpholinoquinoline-2-carboxylate typically involves the bromination of a precursor quinoline compound followed by the introduction of the morpholino group. Various synthetic routes have been explored to optimize yield and purity, with attention to the reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Research indicates that compounds with a quinoline structure exhibit diverse antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains and fungi. A study evaluating related compounds demonstrated that modifications in the quinoline structure can enhance activity against resistant strains of bacteria, suggesting that butyl 6-bromo-4-morpholinoquinoline-2-carboxylate may possess similar properties .

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer activities. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The presence of the morpholino group may enhance cellular uptake and bioavailability, potentially increasing efficacy against tumors .

The proposed mechanisms through which butyl 6-bromo-4-morpholinoquinoline-2-carboxylate exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and transcription in cancer cells.

- Modulation of Signaling Pathways : It may affect pathways related to cell survival and apoptosis, particularly in cancerous cells.

- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could account for its antimicrobial effects.

Study on Anticancer Effects

A notable study investigated the effects of various quinoline derivatives on cancer cell lines. The results indicated that butyl 6-bromo-4-morpholinoquinoline-2-carboxylate significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds, revealing that butyl 6-bromo-4-morpholinoquinoline-2-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H21BrN2O3 |

| Molecular Weight | 396.28 g/mol |

| CAS Number | 887589-60-8 |

| Antibacterial MIC (E. coli) | X µg/mL (specific value needed) |

| Anticancer IC50 (MCF-7 cells) | Y µM (specific value needed) |

常见问题

Q. What synthetic routes are commonly employed to prepare Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate?

The synthesis typically involves multi-step reactions starting with brominated quinoline precursors. For example, a related ethyl ester derivative (Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) is synthesized via condensation of brominated aryl aldehydes with β-keto esters, followed by cyclization and functionalization . For the target compound, introducing the morpholino group may involve nucleophilic substitution or transition-metal-catalyzed coupling reactions. Key reagents include morpholine, brominating agents (e.g., NBS or Br₂), and butyl esterification catalysts like DCC/DMAP .

Q. Which spectroscopic techniques are most effective for characterizing Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate?

- 1H/13C NMR : To confirm the presence of the morpholino group (δ ~3.7 ppm for N-CH₂ and δ ~2.4 ppm for O-CH₂) and butyl ester protons (δ ~4.3 ppm for COOCH₂).

- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]+ ~407.1 Da).

- X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

- HPLC : To assess purity (>95%) and monitor reaction progress .

Q. What is the role of the morpholino group in modulating the compound’s reactivity?

The morpholino moiety acts as an electron-donating group, enhancing the quinoline core’s nucleophilicity. Its steric bulk may influence regioselectivity in subsequent reactions, such as Suzuki couplings. Comparative studies with piperidine or pyrrolidine analogs suggest morpholino’s oxygen atom improves solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., unexpected NOE correlations or bond lengths) may arise from dynamic effects (e.g., rotational isomerism) or crystallographic disorder. Strategies include:

- Temperature-dependent NMR : To identify conformational flexibility.

- DFT calculations : To compare theoretical and experimental NMR shifts.

- High-resolution X-ray data : Refined via SHELXL to detect subtle structural anomalies .

- Parallel synthesis of analogs : To isolate confounding variables (e.g., bromine position effects) .

Q. What strategies optimize reaction yields during bromination of the quinoline core?

Bromination at the 6-position can be challenging due to competing side reactions. Key optimizations:

- Catalyst selection : FeBr₃ or Lewis acids improve regioselectivity.

- Solvent control : Use DCM or DMF to stabilize intermediates.

- Temperature modulation : Low temperatures (−20°C) minimize over-bromination .

- In situ monitoring : HPLC or TLC to track reaction progress and halt at optimal conversion .

Q. How can intermediates be stabilized during the synthesis of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate?

Labile intermediates (e.g., boronic acids or activated esters) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。